N'-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide
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Overview
Description
N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a brominated naphthalene ring, a methoxy group, and a fluorinated benzohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide typically involves multiple steps, starting with the bromination of 2-methoxynaphthalene to obtain 6-bromo-2-methoxynaphthalene . This intermediate is then subjected to acetylation to form the corresponding acetyl derivative. The final step involves the reaction of this acetyl derivative with 4-fluorobenzohydrazide under appropriate conditions to yield the target compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield quinones, while substitution of the bromine atom can result in various substituted derivatives .
Scientific Research Applications
N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide involves its interaction with specific molecular targets. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-6-methoxynaphthalene: Shares the brominated naphthalene core but lacks the acetyl and benzohydrazide groups.
N-(4-bromo-phenyl)-2-(6-methoxy-2-naphthyl)acetamide: Similar structure but with different substituents on the aromatic rings.
Uniqueness
N’-[(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide is unique due to the combination of its brominated naphthalene ring, methoxy group, and fluorinated benzohydrazide moiety. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C20H16BrFN2O3 |
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Molecular Weight |
431.3 g/mol |
IUPAC Name |
N'-[2-(6-bromo-2-methoxynaphthalen-1-yl)acetyl]-4-fluorobenzohydrazide |
InChI |
InChI=1S/C20H16BrFN2O3/c1-27-18-9-4-13-10-14(21)5-8-16(13)17(18)11-19(25)23-24-20(26)12-2-6-15(22)7-3-12/h2-10H,11H2,1H3,(H,23,25)(H,24,26) |
InChI Key |
CETQPIXJRYXUBO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)Br)CC(=O)NNC(=O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
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